N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, a fluorophenyl group, and a pyrrolidinone ring. Benzenesulfonamides are known to have various biological activities, and fluorophenyl groups are often used in medicinal chemistry due to the unique properties of fluorine .
Scientific Research Applications
Inhibition of Kynurenine 3-Hydroxylase
The compound has been studied for its ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in neurodegenerative diseases, and inhibitors like N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide may have therapeutic potential in this context. One study found that similar benzenesulfonamide derivatives blocked rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating the potential for neurological applications (Röver et al., 1997).
GPR119 Agonists for Metabolic Disorders
Research has identified derivatives of benzenesulfonamides as novel GPR119 agonists. GPR119 is a receptor involved in glucose homeostasis and lipid metabolism, making these compounds potential candidates for treating metabolic disorders like diabetes (Yu et al., 2014).
Cyclooxygenase-2 (COX-2) Inhibitors
Some benzenesulfonamide derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are important in the treatment of inflammation and pain. The presence of a fluorine atom in such compounds has been shown to increase their selectivity and potency as COX-2 inhibitors, suggesting potential use in anti-inflammatory therapies (Hashimoto et al., 2002).
Antimicrobial and Anticancer Activities
Benzenesulfonamide derivatives have demonstrated promising antimicrobial and anticancer activities. Studies have shown that these compounds can be more effective than standard drugs in certain contexts, and their structure-activity relationships (SAR) have been explored for optimizing their therapeutic potential (Kumar et al., 2014).
Enantioselective Fluorination
The fluorine-containing benzenesulfonamides have been used in enantioselective fluorination reactions, catalyzed by chiral palladium complexes. These reactions are significant in organic synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure compounds (Wang et al., 2014).
Neuroprotective Effects
Some studies have explored the neuroprotective effects of these compounds. For example, derivatives of benzenesulfonamide have been investigated for their ability to prevent cerebral vasospasm, a complication of subarachnoid hemorrhage, suggesting their potential in neuroprotective therapies (Zuccarello et al., 1996).
Mechanism of Action
Target of Action
A structurally similar compound, 3-fluoro-n-[1-(4-fluorophenyl)-3-(2-thienyl)-1h-pyrazol-5-yl]benzenesulfonamide, is reported to target the peroxisome proliferator-activated receptor gamma (pparγ) in humans . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
If it acts similarly to the structurally related compound mentioned above, it may interact with its target, pparγ, leading to changes in gene expression that regulate cellular differentiation, development, and metabolism .
Biochemical Pathways
Given its potential interaction with pparγ, it could influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to the structurally related compound, it could potentially influence gene expression related to cellular differentiation, development, and metabolism .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules, which can affect the compound’s stability and interaction with its target .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-6-8-14(9-7-12)19-11-13(10-16(19)20)18-23(21,22)15-4-2-1-3-5-15/h1-9,13,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVFKOQGCCGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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